molecular formula C15H17NO2 B1594981 N-(4-Methoxyphenyl)-N-methyl-p-anisidine CAS No. 27151-57-1

N-(4-Methoxyphenyl)-N-methyl-p-anisidine

Cat. No.: B1594981
CAS No.: 27151-57-1
M. Wt: 243.3 g/mol
InChI Key: JBSYDIKKOAPATG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-methyl-p-anisidine (CAS: 5961-59-1), also known as N-Methyl-4-methoxyaniline or N-Methyl-p-anisidine, is a substituted aromatic amine with the molecular formula C₈H₁₁NO. It features a methoxy (-OCH₃) group at the para position of the benzene ring and a methyl (-CH₃) group attached to the nitrogen atom . This compound is structurally related to p-anisidine (4-methoxyaniline) but differs by the addition of a methyl group on the amine nitrogen. Its molecular weight is 137.18 g/mol, and it is commonly utilized in organic synthesis, particularly as a building block for heterocyclic compounds (e.g., thienopyrimidines) and pharmaceutical intermediates .

Properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-16(12-4-8-14(17-2)9-5-12)13-6-10-15(18-3)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSYDIKKOAPATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181620
Record name N-(4-Methoxyphenyl)-N-methyl-p-anisidine
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27151-57-1
Record name 4,4′-Dimethoxy-N-methyldiphenylamine
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Record name N-(4-Methoxyphenyl)-N-methyl-p-anisidine
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Record name N-(4-Methoxyphenyl)-N-methyl-p-anisidine
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Record name N-(4-methoxyphenyl)-N-methyl-p-anisidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-N-methyl-p-anisidine typically involves the reaction of 4-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine group. The general reaction scheme is as follows:

4-Methoxyaniline+Methyl IodideThis compound\text{4-Methoxyaniline} + \text{Methyl Iodide} \rightarrow \text{this compound} 4-Methoxyaniline+Methyl Iodide→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methoxyphenyl)-N-methyl-p-anisidine can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Bromine (Br₂), Nitric acid (HNO₃)

Major Products Formed:

    Oxidation: Quinone derivatives

    Reduction: Secondary amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Research

N-(4-Methoxyphenyl)-N-methyl-p-anisidine has been investigated for its potential as an anticancer agent. It is a structural component in compounds like MPC-6827, which has shown efficacy against several cancer types, including breast and colon cancers. The compound acts as a microtubule-destabilizing agent, inducing apoptosis in cancer cells by disrupting the cell cycle and inhibiting tumor growth .

Case Study: MPC-6827 Development

  • Objective : To evaluate the antiproliferative activity of MPC-6827 derivatives.
  • Methodology : Various derivatives were synthesized and tested against human colorectal cancer cell lines (HT-29 and Caco-2).
  • Results : The study reported promising results in inhibiting cancer cell proliferation, encouraging further development of these compounds as potential therapeutic agents .

Analytical Chemistry Applications

2.1 Liquid Chromatography

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases, allowing for the separation and analysis of this compound in various samples. This method is scalable and suitable for pharmacokinetic studies .

Data Table: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile + Water
pH AdjustmentPhosphoric acid (or formic acid for MS)
Particle Size3 µm
Application TypeIsolation of impurities

Synthesis and Chemical Reactions

3.1 Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives that exhibit biological activities. For instance, it can be utilized in the preparation of 6-hydroxy-3,4-dihydroquinolinone through intramolecular Friedel-Crafts alkylation reactions .

Case Study: Synthesis Process

  • Starting Material : N-(4-Methoxyphenyl)-3-chloropropionamide.
  • Conditions : Reaction with Lewis acids at elevated temperatures (150°C to 220°C).
  • Outcome : High yield of 6-hydroxy-3,4-dihydroquinolinone suitable for further applications in drug development.

4.1 Antimicrobial Activity

Research has also explored the antimicrobial properties of complexes derived from this compound. Cyclopalladate complexes synthesized from this compound have shown promising biological activity against various pathogens .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-p-anisidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)acetamide (p-Acetanisidine)
  • Structure : Features an acetamide (-NHCOCH₃) group instead of the methylamine (-NHCH₃) group in the target compound.
  • Molecular Weight : 165.192 g/mol (vs. 137.18 g/mol for N-Methyl-p-anisidine) .
  • Physicochemical Properties : Higher density (1.127 g/cm³) due to the acetyl group, which enhances crystallinity. The acetamide group reduces basicity compared to the methylamine substituent in N-Methyl-p-anisidine .
  • Applications : Used as a precursor in dye synthesis and pharmaceutical intermediates. Unlike N-Methyl-p-anisidine, it lacks direct pharmacological activity but is a metabolite in drug simplification strategies (e.g., albendazole derivatives) .
N,N-Dimethyl-p-anisidine
  • Structure : Contains two methyl groups on the nitrogen atom (-N(CH₃)₂).
  • Molecular Weight : 151.21 g/mol .
  • Key Differences : The additional methyl group increases steric hindrance, reducing reactivity in nucleophilic substitution reactions. This compound is more lipophilic (logP ~1.8) than N-Methyl-p-anisidine (logP ~1.2), influencing membrane permeability .
  • Synthesis: Typically prepared via exhaustive methylation of p-anisidine, whereas N-Methyl-p-anisidine is synthesized via selective mono-methylation .
N-(4-Methoxyphenyl)pentanamide
  • Structure : A pentanamide (-NHCOC₄H₉) derivative of p-anisidine.
  • Pharmacological Profile : Demonstrates anthelmintic activity comparable to albendazole but with lower toxicity (IC₅₀ = 12.5 µM vs. 25 µM for albendazole in Toxocara canis larvae). Its TPSA (Topological Polar Surface Area) of 46.3 Ų and logP of 2.8 suggest favorable gastrointestinal absorption and blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Comparison

Property N-Methyl-p-anisidine p-Acetanisidine N,N-Dimethyl-p-anisidine N-(4-Methoxyphenyl)pentanamide
Molecular Weight (g/mol) 137.18 165.19 151.21 221.27
logP ~1.2 ~1.5 ~1.8 ~2.8
TPSA (Ų) 21.3 46.3 12.5 46.3
Solubility (Water) Low Moderate Low Moderate
BBB Permeability Low Low Moderate High
CYP Inhibition Potential Not reported Moderate Not reported High

Key Observations :

  • N-Methyl-p-anisidine ’s low TPSA and molecular weight limit its pharmacokinetic suitability for oral drugs but favor its use in small-molecule synthesis .
  • N-(4-Methoxyphenyl)pentanamide ’s balanced logP and TPSA make it a promising anthelmintic candidate, outperforming both N-Methyl-p-anisidine and albendazole in toxicity profiles .

Biological Activity

N-(4-Methoxyphenyl)-N-methyl-p-anisidine, also known as 4-Methoxy-N-methylaniline, is a compound that has garnered attention in various fields of medicinal chemistry due to its biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of p-anisidine with methylating agents. For instance, one common method includes the use of methyl iodide in the presence of a base, leading to the formation of the methylated product. The reaction can be summarized as follows:

p Anisidine+Methyl IodideBaseN 4 Methoxyphenyl N methyl p anisidine\text{p Anisidine}+\text{Methyl Iodide}\xrightarrow{\text{Base}}\text{N 4 Methoxyphenyl N methyl p anisidine}

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that modifications to the structure can enhance potency against various bacterial strains. For example, certain analogs displayed improved activity against Vibrio harveyi with IC50 values indicating effective inhibition of quorum sensing mechanisms, which are crucial for bacterial communication and virulence .

Antiviral Activity

The antiviral potential of this compound has also been explored. In a high-throughput screening for antiviral compounds, derivatives were found to inhibit enterovirus replication effectively. The structure-activity relationship (SAR) studies suggested that specific substitutions on the aromatic ring are essential for maintaining antiviral efficacy .

Anticancer Activity

In cancer research, compounds similar to this compound have shown promising results as inhibitors of cell proliferation in various cancer cell lines. For instance, modifications to the compound's structure led to significant reductions in colon cancer cell viability, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/EC50 (µM)Reference
This compoundAntimicrobialVibrio harveyi29
Derivative AAntiviralEnterovirus0.08
Derivative BAnticancerColon Cancer Cells0.51

The biological activity of this compound is believed to be mediated through various mechanisms depending on the target. For antimicrobial properties, it may interfere with bacterial signaling pathways essential for virulence. In the case of anticancer activity, it is hypothesized that these compounds induce apoptosis in cancer cells by modulating key signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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